molecular formula C3H8BrN B12850657 1-Bromopropan-2-amine

1-Bromopropan-2-amine

Cat. No.: B12850657
M. Wt: 138.01 g/mol
InChI Key: IIAAPVKJGZWWGF-UHFFFAOYSA-N
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Description

1-Bromopropan-2-amine is an organic compound with the molecular formula C3H8BrN It is a brominated amine, where a bromine atom is attached to the second carbon of a propane chain, which also bears an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopropan-2-amine can be synthesized through several methods:

    Direct Bromination: One common method involves the bromination of 2-propanamine using bromine or hydrobromic acid. This reaction typically requires a solvent such as acetic acid and is conducted under controlled temperature conditions to prevent over-bromination.

    Substitution Reactions: Another method involves the substitution of a hydroxyl group in 2-propanol with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using hydrobromic acid and appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopropan-2-amine undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or nitriles, while reduction reactions can convert it into primary or secondary amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products:

    Substitution: Products include alcohols, nitriles, and secondary amines.

    Oxidation: Products include imines and nitriles.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

1-Bromopropan-2-amine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the development of drugs and therapeutic agents.

    Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromopropan-2-amine involves its interaction with various molecular targets:

    Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access.

    Protein Modification: It can modify proteins by reacting with amino acid residues, affecting their structure and function.

Comparison with Similar Compounds

1-Bromopropan-2-amine can be compared with other similar compounds:

    1-Bromopropane: Unlike this compound, 1-Bromopropane lacks an amino group and is primarily used as a solvent.

    2-Bromopropane: This compound has the bromine atom on the second carbon but lacks the amino group, making its reactivity and applications different.

    1-Bromo-2-propanol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both a bromine atom and an amino group on the same carbon chain, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromopropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN/c1-3(5)2-4/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAAPVKJGZWWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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